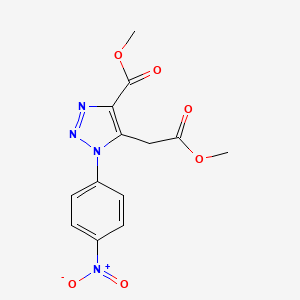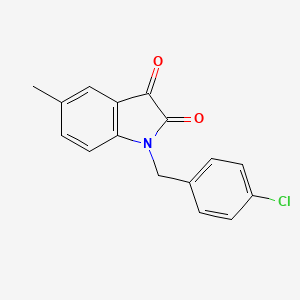
2,2,2-Trifluoroethyl triethylammonium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl triethylammonium triflate is a chemical compound with the molecular formula C₉H₁₇F₆NO₃S and a molecular weight of 333.3 g/mol . This compound is known for its unique properties, including its ability to introduce trifluoroethyl groups into various substrates, making it valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl triethylammonium triflate typically involves the reaction of 2,2,2-trifluoroethyl iodide with triethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl triethylammonium triflate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group is introduced into different substrates.
Addition Reactions: The compound can also be involved in addition reactions, particularly with unsaturated compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Typical solvents for these reactions include dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: In some cases, catalysts such as Lewis acids or bases are used to enhance the reaction rate.
Major Products: The major products formed from these reactions are typically trifluoroethylated derivatives of the original substrates .
Scientific Research Applications
2,2,2-Trifluoroethyl triethylammonium triflate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl triethylammonium triflate involves the transfer of the trifluoroethyl group to a substrate. This process typically occurs through a nucleophilic substitution mechanism, where the trifluoroethyl group replaces a leaving group on the substrate . The molecular targets and pathways involved depend on the specific substrate and reaction conditions.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl iodide: This compound is also used for introducing trifluoroethyl groups but differs in its reactivity and handling properties.
2,2,2-Trifluoroethyl trifluoroacetate: Another compound used for similar purposes, but with different reactivity and applications.
Uniqueness: 2,2,2-Trifluoroethyl triethylammonium triflate is unique due to its high reactivity and ability to introduce trifluoroethyl groups under mild conditions. This makes it a valuable reagent in synthetic chemistry, particularly for reactions requiring high functional group tolerance .
Properties
IUPAC Name |
triethyl(2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3N.CHF3O3S/c1-4-12(5-2,6-3)7-8(9,10)11;2-1(3,4)8(5,6)7/h4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBVQAPVHZQGQS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F6NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380392 |
Source


|
| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380230-73-9 |
Source


|
| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)





![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)







